Kinase Inhibition Selectivity Profile of 2-(1-Benzylpiperidin-3-yl)pyridine
2-(1-Benzylpiperidin-3-yl)pyridine exhibits a distinct selectivity profile among related piperidine derivatives, with notable potency against ALK and c-Met kinases [1]. In contrast, another N-benzylpiperidine analogue (CHEMBL4580395) demonstrated significantly lower potency against PI3Kδ (IC50 = 3980 nM) and PI3Kβ (IC50 = 15800 nM) [2]. This stark difference in target engagement highlights the critical impact of the specific benzylpiperidine structure on kinase selectivity.
| Evidence Dimension | Kinase Inhibition Profile |
|---|---|
| Target Compound Data | Inhibitor of ALK and c-Met (qualitative classification) |
| Comparator Or Baseline | N-benzylpiperidine analogue CHEMBL4580395: PI3Kδ IC50 = 3980 nM, PI3Kβ IC50 = 15800 nM |
| Quantified Difference | Qualitative target difference; Comparator's potency against PI3K is ~4000-16000 nM (micromolar range). |
| Conditions | Target compound classification is based on MeSH annotation; comparator data from in vitro enzyme assays (HTRF, 60 min incubation). |
Why This Matters
The specific kinase profile of this compound makes it a critical tool for investigating ALK and c-Met pathways, whereas analogues like CHEMBL4580395 would be unsuitable due to their weak, micromolar PI3K activity.
- [1] Medical University of Lublin. (n.d.). MeSH Concept Record: M0553416. Retrieved from https://ppm.umlub.pl/info/meshconcept/MeSH-M0553416 View Source
- [2] BindingDB. (n.d.). BDBM50521213 (CHEMBL4580395) Affinity Data. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50521213 View Source
